6'-thioxospiro[indole-3,3'-[1,2,4,5]tetrazinan]-2(1H)-one
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Overview
Description
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one: is a complex heterocyclic compound that features a spiro linkage between an indole and a tetrazinanone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Tetrazinanone Ring: The tetrazinanone ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds.
Spirocyclization: The final step involves the spirocyclization reaction, where the indole and tetrazinanone rings are fused together.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one involves:
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-thione: Contains a thione group instead of a ketone, altering its chemical reactivity and biological activity.
Uniqueness
5’-sulfanylidene-1H-spiro[indole-3,2’-[1,3,4,6]tetrazinan]-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9N5OS |
---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
6-sulfanylidenespiro[1,2,4,5-tetrazinane-3,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C9H9N5OS/c15-7-9(13-11-8(16)12-14-9)5-3-1-2-4-6(5)10-7/h1-4,13-14H,(H,10,15)(H2,11,12,16) |
InChI Key |
CFBIQZQTWFHAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)NNC(=S)NN3 |
Origin of Product |
United States |
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